molecular formula C6H8N4O B1366549 3-Amino-N-methylpyrazine-2-carboxamide CAS No. 36204-76-9

3-Amino-N-methylpyrazine-2-carboxamide

Cat. No. B1366549
CAS RN: 36204-76-9
M. Wt: 152.15 g/mol
InChI Key: LOORHJQGRKWHBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

A mixture of 3-aminopyrazine-2-carboxylic acid, methylamine hydrochloride, EDCI (1.61 g, 8.4 mmol), HOBt (1.136 g, 8.4 mmol) and DIEA (2.42 mL, 13.9 mmol) in DMF (24 mL) was stirred at room temperature for 48 hours. It was diluted with ethyl acetate and washed with saturated sodium bicarbonate, brine and dried over magnesium sulfate. The solvent was removed and the residue was purified by silica gel chromatography (combiflash- companion; DCM/MeOH gradient) to give the title compound .


Molecular Structure Analysis

The linear formula of “3-Amino-N-methylpyrazine-2-carboxamide” is C6H8N4O . The molecular weight is 152.16 .


Physical And Chemical Properties Analysis

“3-Amino-N-methylpyrazine-2-carboxamide” is a solid at room temperature . It has a molecular weight of 152.16 .

Scientific Research Applications

Catalytic Applications

3-Amino-N-methylpyrazine-2-carboxamide is a compound that has been explored for its potential in catalysis. For example, it can be utilized in homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and related compounds. These products are of biological significance and can be obtained through simple and double carbon monoxide insertions (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Pteridines

The compound plays a crucial role in the synthesis of pteridines, a group of biologically active compounds. For instance, methods have been developed for synthesizing pteridines unsubstituted in the 4-position from pyrazines, including 3-Amino-N-methylpyrazine-2-carboxamide (Albert & Ohta, 1970). These methods involve warming the compound in specific reagents to produce intermediate products, which are further transformed into pteridines through various chemical reactions.

Synthetic Route Improvement

The compound is also involved in the synthesis of other complex molecules. For instance, an improved synthetic route for 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide was developed starting from 2-pentanone, where 3-Amino-N-methylpyrazine-2-carboxamide played a critical role (Shen Zhi-qin & Sinopec Shanghai, 2002). This synthetic pathway includes several steps like Claisen condensation, cyclization, and methylation, indicating the compound's versatility in organic synthesis.

Conversion into Various Derivatives

3-Amino-N-methylpyrazine-2-carboxamide can be converted into various derivatives, which have different applications. For example, it can be transformed into 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds, which are then used in new pteridine syntheses (Albert & Ota, 1971). These transformations involve reactions with different reagents, showcasing the adaptability of the compound in chemical synthesis.

Safety and Hazards

The safety information for “3-Amino-N-methylpyrazine-2-carboxamide” indicates that it has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H302 .

properties

IUPAC Name

3-amino-N-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOORHJQGRKWHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445287
Record name 3-Amino-N-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-methylpyrazine-2-carboxamide

CAS RN

36204-76-9
Record name 3-Amino-N-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-aminopyrazine-2-carboxylic acid (965 mg, 6.94 mmol), methylamine hydrochloride (697 mg, 10.3 mmol), EDCI (1.61 g, 8.4 mmol), HOBt (1.136 g, 8.4 mmol) and DIEA (2.42 mL, 13.9 mmol) in DMF (24 mL) was stirred at room temperature for 48 h. It was diluted with ethyl acetate and washed with saturated sodium bicarbonate, brine and dried over magnesium sulfate. The solvent was removed and the residue was purified by silica gel chromatography (combiflash-companion; DCM/MeOH gradient) to give the title compound.
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
697 mg
Type
reactant
Reaction Step One
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
1.136 g
Type
reactant
Reaction Step One
Name
Quantity
2.42 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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